Acranil
Overview
Description
Acranil, also known as 1-[(6-chloro-2-methoxy-9-acridinyl)amino]-3-(diethylamino)-2-propanol dihydrochloride, is a compound with the molecular formula C21H28Cl3N3O2 . It has an average mass of 460.825 Da and a mono-isotopic mass of 459.124695 Da .
Molecular Structure Analysis
The molecular structure of Acranil is characterized by its unique formula C21H28Cl3N3O2 . Further detailed analysis of its molecular structure would require more specific information or advanced analytical techniques.
Physical And Chemical Properties Analysis
Acranil is characterized by its unique physical and chemical properties due to its semi-planar heterocyclic structure . This structure allows it to interact appreciably with different biomolecular targets .
Scientific Research Applications
Neuroprotection
Acranil has been associated with neuroprotective properties. Studies utilizing animal models have demonstrated that natural monoterpenes like geraniol can mitigate neurotoxicity induced by substances like acrylamide (ACR). This mitigation is accomplished by alleviating oxidative stress, mitochondrial dysfunction, and enhancing the activities of detoxifying enzymes. Such findings underscore the potential of certain phytoconstituents in managing neuropathological conditions (Prasad & Muralidhara, 2014; Prasad & Muralidhara, 2014).
Antidiabetic Effects
Research on animal models has revealed that certain phytoconstituents like geraniol can ameliorate hyperglycemia by influencing key enzymes in carbohydrate metabolism. Such studies indicate a potential therapeutic application in managing diabetes and metabolic syndrome by modulating glucose metabolism and improving insulin levels (Babukumar et al., 2017; Palanisamy et al., 2011).
Radioprotective Activity
Acranil has been studied for its radioprotective activity. Investigations involving interferon inducers like Acranil have demonstrated its efficacy in shielding against radiation-induced damage. This emphasizes Acranil's potential in mitigating the adverse effects of radiation exposure (Tálas & Szolgay, 2005; Gláz & Tálas, 2005).
Antiviral and Antimicrobial Activities
Studies have indicated that certain plant extracts and their constituents, including those associated with Acranil, exhibit significant antiviral and antimicrobial properties. This suggests their potential utility in managing viral infections like influenza and microbial infestations, providing a natural and effective way to combat such pathogens (Serkedjieva et al., 2010; Sienkiewicz et al., 2014).
Chromosomal Studies
Acranil has been utilized in the morphological and structural study of human chromosomes, indicating its usefulness in cytogenetic research and potentially aiding in the understanding of genetic disorders (Moscetti et al., 2004).
properties
IUPAC Name |
1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICHWAQPBSHNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
522-20-3 (Parent) | |
Record name | Acranil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
460.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acranil | |
CAS RN |
1684-42-0 | |
Record name | Acranil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORMETACRINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JY3H734T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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